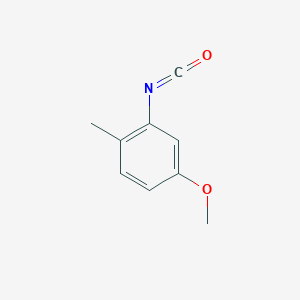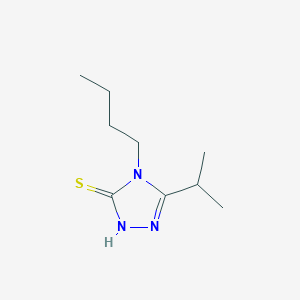
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C9H17N3S and a molecular weight of 199.32 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of the corresponding hydrazinecarbothioamide with an appropriate alkylating agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to yield the desired product . The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . The triazole ring can also interact with biological receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Similar in structure but contains an amino group and a pyridyl substituent.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group instead of the butyl and isopropyl groups.
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group and an isobutyl group.
Uniqueness
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl and isopropyl groups may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets .
Propriétés
Formule moléculaire |
C9H17N3S |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
4-butyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-4-5-6-12-8(7(2)3)10-11-9(12)13/h7H,4-6H2,1-3H3,(H,11,13) |
Clé InChI |
JVZLDKCEMYJDAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=NNC1=S)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


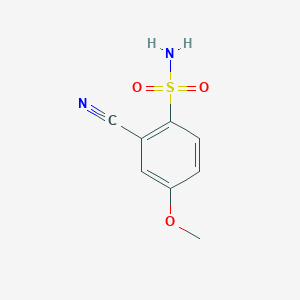
![[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
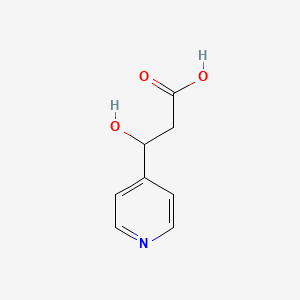
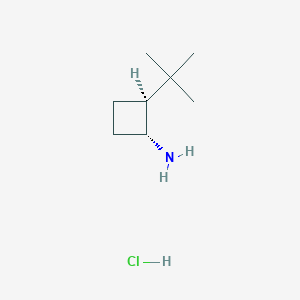
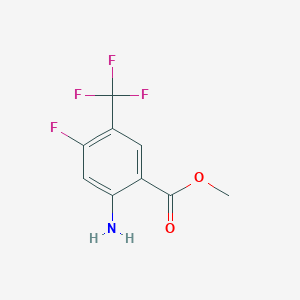
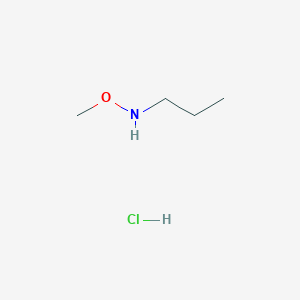
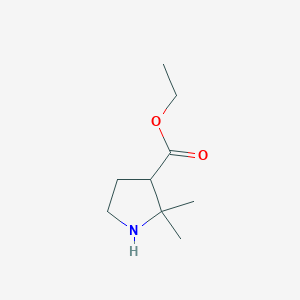
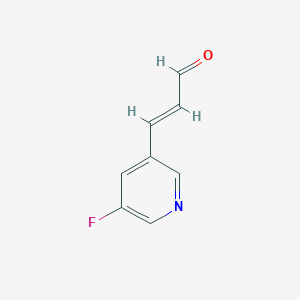

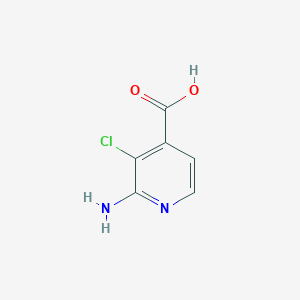

![2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
